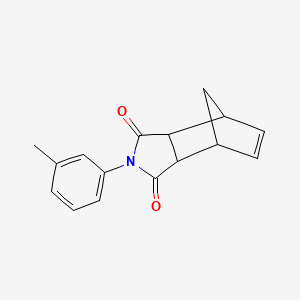![molecular formula C25H21N3O3 B15038247 4-[2-{(Z)-2-[4-(dimethylamino)phenyl]ethenyl}-4-oxoquinazolin-3(4H)-yl]benzoic acid](/img/structure/B15038247.png)
4-[2-{(Z)-2-[4-(dimethylamino)phenyl]ethenyl}-4-oxoquinazolin-3(4H)-yl]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{2-[(1Z)-2-[4-(DIMETHYLAMINO)PHENYL]ETHENYL]-4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL}BENZOIC ACID is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a quinazolinone core, which is a bicyclic structure containing a benzene ring fused to a pyrimidine ring. The presence of a dimethylamino group and a benzoic acid moiety further enhances its chemical reactivity and potential utility in research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{2-[(1Z)-2-[4-(DIMETHYLAMINO)PHENYL]ETHENYL]-4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL}BENZOIC ACID typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-(dimethylamino)benzaldehyde with anthranilic acid, followed by cyclization to form the quinazolinone core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
4-{2-[(1Z)-2-[4-(DIMETHYLAMINO)PHENYL]ETHENYL]-4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL}BENZOIC ACID undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents on the aromatic rings .
Scientific Research Applications
4-{2-[(1Z)-2-[4-(DIMETHYLAMINO)PHENYL]ETHENYL]-4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL}BENZOIC ACID has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-{2-[(1Z)-2-[4-(DIMETHYLAMINO)PHENYL]ETHENYL]-4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL}BENZOIC ACID involves its interaction with specific molecular targets and pathways. The compound’s quinazolinone core is known to interact with various enzymes and receptors, potentially inhibiting their activity. The dimethylamino group may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability and effectiveness .
Comparison with Similar Compounds
Similar Compounds
4-{2-[4-(Dimethylamino)phenyl]ethenyl}-1-methylpyridinium 3,5-dicarboxybenzenesulfonate: Similar in structure but contains a pyridinium ring instead of a quinazolinone core.
4-{[4-(Dimethylamino)phenyl]diazenyl}benzoic acid: Contains a diazenyl group instead of the quinazolinone core.
Uniqueness
4-{2-[(1Z)-2-[4-(DIMETHYLAMINO)PHENYL]ETHENYL]-4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL}BENZOIC ACID is unique due to its quinazolinone core, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C25H21N3O3 |
|---|---|
Molecular Weight |
411.5 g/mol |
IUPAC Name |
4-[2-[(Z)-2-[4-(dimethylamino)phenyl]ethenyl]-4-oxoquinazolin-3-yl]benzoic acid |
InChI |
InChI=1S/C25H21N3O3/c1-27(2)19-12-7-17(8-13-19)9-16-23-26-22-6-4-3-5-21(22)24(29)28(23)20-14-10-18(11-15-20)25(30)31/h3-16H,1-2H3,(H,30,31)/b16-9- |
InChI Key |
OWERKTVMBZKMKP-SXGWCWSVSA-N |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=C\C2=NC3=CC=CC=C3C(=O)N2C4=CC=C(C=C4)C(=O)O |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=CC2=NC3=CC=CC=C3C(=O)N2C4=CC=C(C=C4)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(5-methylthiophen-2-yl)-N'-[(E)-phenylmethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B15038166.png)
![N-(2-chlorophenyl)-2-[(trifluoroacetyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B15038181.png)
![6-(Bromomethyl)-4-methyl-2-phenyl-5,6-dihydrofuro[2,3-d]pyrimidine](/img/structure/B15038192.png)
![Ethyl 2-({[2-(azepan-1-yl)-5-nitrophenyl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B15038197.png)

![N'-[(E)-(5-bromothiophen-2-yl)methylidene]-2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B15038209.png)
![2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(pyridin-4-yl)ethylidene]acetohydrazide](/img/structure/B15038228.png)
![1-(8-methoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)propan-1-one](/img/structure/B15038233.png)

![N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B15038235.png)
![1-(4-ethoxyphenyl)-2-[2-imino-3-(prop-2-en-1-yl)-2,3-dihydro-1H-benzimidazol-1-yl]ethanol](/img/structure/B15038236.png)

![N'-(3-allyl-2-hydroxybenzylidene)-2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide](/img/structure/B15038257.png)
![[2-(2,4-Dichlorophenyl)-3-methylquinolin-4-yl][4-(2,3-dimethylphenyl)piperazin-1-yl]methanone](/img/structure/B15038258.png)
